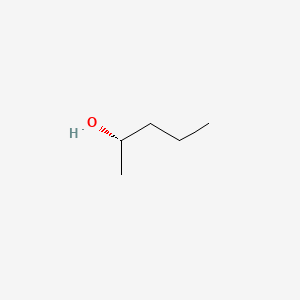

(S)-(+)-2-Pentanol

Description

Properties

IUPAC Name |

(2S)-pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044955 | |

| Record name | (+)-2-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26184-62-3 | |

| Record name | (+)-2-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26184-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-2-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-pentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pentanol, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-2-Pentanol physical and chemical properties

An In-depth Technical Guide to (S)-(+)-2-Pentanol

Introduction

This compound, also known as (S)-sec-amyl alcohol, is a chiral secondary alcohol with significant applications across various scientific and industrial fields. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and insights into its applications, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless, clear liquid with a characteristic odor.[1][2] It is a flammable liquid and vapor.[3][4] The physical and chemical properties are summarized in the tables below.

General and Physical Properties

This table summarizes the key physical identification and property data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 26184-62-3 | [1][5][6][7] |

| Molecular Formula | C₅H₁₂O | [1][6][7][8] |

| Molecular Weight | 88.15 g/mol | [1][6][9] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 118-119 °C | [1][8][10][11] |

| Melting Point | -50 °C to -73 °C | [2][5][8][12] |

| Density | 0.81 - 0.812 g/mL at 25 °C | [1][2][5][8][10] |

| Refractive Index (n²⁰/D) | 1.406 | [8][10][11] |

| Optical Rotation ([α]²⁰/D) | +12° to +15° (neat) | [1] |

| Water Solubility | 45 g/L (for 2-Pentanol) | [5] |

Safety and Hazard Information

This table outlines the key safety and hazard data associated with this compound.

| Property | Value | Reference(s) |

| Flash Point | 33-34 °C (91.4-93.2 °F) | [2][4][12] |

| Autoignition Temperature | 649 °F (343 °C) | |

| GHS Hazard Statements | H226: Flammable liquid and vapor. H332: Harmful if inhaled. H315: Causes skin irritation. H335: May cause respiratory irritation. | [4][9][13][14] |

| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. | [4][9][13] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (-CHOH) would appear in the 3.4-4.5 ppm region, deshielded by the electronegative oxygen atom.[15][16] The hydroxyl proton itself often appears as a broad singlet, though its chemical shift can vary depending on concentration and solvent.[15] The addition of D₂O would cause the hydroxyl proton signal to disappear, confirming its identity.[15][17]

-

¹³C NMR Spectroscopy : The carbon atom attached to the hydroxyl group (C2) is characteristically found in the 50-65 ppm range.[15] The reported shifts for 2-pentanol are approximately 67.7 ppm (C2), 41.6 ppm (C3), 23.4 ppm (C1), 19.0 ppm (C4), and 14.1 ppm (C5).[18]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. A strong C-O stretching absorption is also expected around 1050-1150 cm⁻¹. Data is available in the NIST Chemistry WebBook.[7]

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry, alcohols typically undergo fragmentation through alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). The NIST Chemistry WebBook provides the mass spectrum for this compound.[6]

Chemical Properties and Applications

Chemical Reactivity

As a typical secondary alcohol, this compound undergoes reactions such as:

-

Oxidation : It can be oxidized to the corresponding ketone, 2-pentanone, using common oxidizing agents like chromic acid.[2]

-

Dehydration : Under acidic conditions, it can be dehydrated to form pentene isomers.[2]

-

Esterification : It reacts with carboxylic acids or their derivatives to form esters.

Synthesis

This compound can be synthesized via the acid-catalyzed hydration of 1-pentene. This reaction proceeds through a more stable secondary carbocation intermediate, leading to the formation of 2-pentanol.[19] Enantioselective synthesis methods are required to produce the pure (S)-enantiomer. Another method involves the catalytic reduction of methyl n-propyl ketone (2-pentanone).[20]

Caption: Synthesis of 2-Pentanol via acid-catalyzed hydration of 1-pentene.

Applications

This compound is a versatile compound with numerous applications:

-

Pharmaceuticals : It serves as a crucial chiral intermediate in the synthesis of enantiomerically pure pharmaceutical compounds, which can lead to medications with improved efficacy and reduced side effects.[1][10]

-

Fragrance and Flavor Industry : Valued for its pleasant odor, it is used as a fragrance component in perfumes and a flavoring agent in food products.[1]

-

Solvent : It acts as a solvent in various chemical reactions and formulations.[1][11]

-

Cosmetics : It is incorporated into cosmetic products for its emulsifying properties, helping to stabilize formulations.[1]

Experimental Protocols

Accurate determination of physical properties is fundamental. The following sections detail standard methodologies.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[21][22] The micro-reflux method is suitable for small sample volumes.

Methodology:

-

Apparatus Setup : Place a small test tube containing approximately 1-2 mL of this compound and a small stir bar into a heating block on a hot plate stirrer.

-

Thermometer Placement : Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.[23]

-

Heating and Reflux : Turn on the stirrer for gentle mixing and begin heating the block. Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.[23]

-

Temperature Measurement : The thermometer bulb must be at the level of this condensation ring for an accurate measurement.[23] The stable temperature reading at which the liquid is gently refluxing is the boiling point.

-

Recording : Record the stable temperature and the atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Micro-Reflux Method.

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic property. It can be determined using an Abbe refractometer or other methods.[24]

Methodology (using Abbe Refractometer):

-

Calibration : Ensure the refractometer is clean and calibrated, typically using distilled water.

-

Sample Application : Place a few drops of this compound onto the prism surface.

-

Measurement : Close the prisms and allow the sample to reach thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Optical Rotation Measurement (Polarimetry)

Optical rotation is the rotation of plane-polarized light by a chiral substance.[25] It is measured with a polarimeter.

Methodology:

-

Blank Measurement : Fill the polarimeter cell with the solvent used to dissolve the sample (or with air if the sample is neat) and place it in the polarimeter. Zero the instrument by rotating the analyzer to find the point of minimum light transmission.

-

Sample Measurement : Fill the polarimeter cell with the this compound sample of a known concentration (c, in g/mL) or as a neat liquid. The standard cell path length (l) is typically 1 decimeter (dm).

-

Angle Measurement : Place the sample cell in the polarimeter. The plane of polarized light will be rotated. Rotate the analyzer to again find the point of minimum illumination and record the observed angle of rotation (α).[26]

-

Specific Rotation Calculation : Calculate the specific rotation [α] using Biot's law: [α] = α / (l * c). For a neat liquid, c is the density in g/mL.[26][27] The "+" sign in this compound indicates it is dextrorotatory, rotating the plane of polarized light to the right (clockwise).[25]

Conclusion

This compound is a fundamentally important chiral alcohol with well-defined physical, chemical, and spectroscopic properties. Its role as a building block in asymmetric synthesis underscores its value in the pharmaceutical and chemical industries. This guide provides the core technical data and methodologies essential for its effective use in research and development, ensuring that scientists and professionals can leverage its properties with precision and safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. grokipedia.com [grokipedia.com]

- 3. fishersci.com [fishersci.com]

- 4. nextsds.com [nextsds.com]

- 5. 2-Pentanol - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. (+)-2-Pentanol | C5H12O | CID 2724896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 26184-62-3 [chemicalbook.com]

- 11. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. durhamtech.edu [durhamtech.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 2-Pentanol | C5H12O | CID 22386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. homework.study.com [homework.study.com]

- 20. 2-Pentanol synthesis - chemicalbook [chemicalbook.com]

- 21. phillysim.org [phillysim.org]

- 22. Video: Boiling Points - Procedure [jove.com]

- 23. chem.ucalgary.ca [chem.ucalgary.ca]

- 24. pubs.aip.org [pubs.aip.org]

- 25. Optical rotation - Wikipedia [en.wikipedia.org]

- 26. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Enantiomerically Pure (S)-(+)-2-Pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure (S)-(+)-2-Pentanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The document details enzymatic kinetic resolution and asymmetric synthesis strategies, offering specific experimental protocols, quantitative data, and workflow diagrams to facilitate practical application.

Introduction

This compound is a chiral secondary alcohol of significant interest due to its role as a precursor in the synthesis of various pharmaceuticals and other complex chiral molecules. The stereochemistry at its chiral center is crucial for the biological activity and efficacy of the target compounds. Therefore, robust and efficient methods for producing this enantiomer in high optical purity are of paramount importance. This guide explores the most effective and commonly employed synthetic routes: enzymatic kinetic resolution of racemic 2-pentanol and asymmetric reduction of 2-pentanone.

Comparative Overview of Synthetic Strategies

The selection of a synthetic strategy for this compound depends on factors such as desired enantiomeric purity, yield, scalability, and the availability of starting materials and catalysts. The following table summarizes the key quantitative data for the primary methods discussed in this guide.

| Synthesis Method | Starting Material | Catalyst/Reagent | Typical Yield (%) | Enantiomeric Excess (ee) of (S)-2-Pentanol (%) | Specific Rotation [α]D (neat) |

| Enzymatic Kinetic Resolution | (±)-2-Pentanol | Immobilized Lipase (e.g., Novozym 435) | < 50 | > 99 | +12° to +15° |

| Asymmetric Reduction | 2-Pentanone | Chiral Oxazaborolidine (CBS) Catalyst / Borane | High | > 95 | +12° to +15° |

| Asymmetric Reduction | 2-Pentanone | Alcohol Dehydrogenase (ADH) (anti-Prelog) | High | > 99 | +12° to +15° |

Note: The theoretical maximum yield for kinetic resolution is 50% for the unreacted enantiomer.

Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the most effective methods of synthesizing this compound.

Enzymatic Kinetic Resolution of (±)-2-Pentanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of 2-pentanol, lipases are highly effective catalysts for the enantioselective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Workflow for Enzymatic Kinetic Resolution:

Figure 1: Workflow for Enzymatic Kinetic Resolution

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Materials:

-

Racemic 2-pentanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl butyrate (acyl donor)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Gas chromatograph with a chiral column for ee determination

-

-

Procedure:

-

To a solution of racemic 2-pentanol (1.0 eq) in the chosen anhydrous organic solvent, add vinyl butyrate (0.5-1.0 eq).

-

Add Novozym 435 (typically 10-50 mg per mmol of substrate).

-

Stir the mixture at a constant temperature (e.g., 30-45 °C) and monitor the reaction progress by taking aliquots at regular intervals.

-

Analyze the aliquots by chiral GC to determine the conversion and the enantiomeric excess of the remaining (S)-2-pentanol.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting mixture contains this compound and (R)-2-pentyl butyrate. These can be separated by distillation or column chromatography.

-

-

Expected Results:

-

Conversion: ~50%

-

Enantiomeric excess of (S)-2-pentanol: >99%[1]

-

The (R)-enantiomer is converted to (R)-2-pentyl butyrate.

-

Asymmetric Synthesis via Reduction of 2-Pentanone

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral catalyst or reagent. For the synthesis of this compound, this is achieved through the enantioselective reduction of 2-pentanone.

3.2.1. Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[2][3][4][5] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source. For the synthesis of (S)-2-pentanol, the (R)-CBS catalyst is used.

Logical Relationship in CBS Reduction:

Figure 2: Logical Flow of CBS Reduction

Experimental Protocol: CBS Reduction of 2-Pentanone (Generalized)

-

Materials:

-

2-Pentanone

-

(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

-

Borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen/argon atmosphere)

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the (R)-CBS catalyst (0.05-0.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add the borane solution (e.g., BH3·THF, 1.0-1.2 eq).

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Cool the reaction mixture to a lower temperature (e.g., -20 °C to -78 °C) and add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at this temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

-

-

Expected Results:

-

Yield: High (typically >80%)

-

Enantiomeric excess: >95%

-

3.2.2. Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols. By selecting an ADH with appropriate stereoselectivity, 2-pentanone can be reduced to this compound with very high enantiomeric excess. To produce the (S)-enantiomer, an ADH that follows anti-Prelog selectivity is required. Enzymes from organisms such as Lactobacillus kefir are known to exhibit this selectivity.[6][7][8][9]

Workflow for ADH-Catalyzed Reduction:

Figure 3: Workflow for ADH-Catalyzed Asymmetric Reduction

Experimental Protocol: ADH-Catalyzed Reduction of 2-Pentanone (Generalized)

-

Materials:

-

2-Pentanone

-

Alcohol dehydrogenase with anti-Prelog selectivity (e.g., from Lactobacillus kefir), either as a purified enzyme or as a whole-cell biocatalyst.

-

Nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a cofactor.

-

A cofactor regeneration system, typically consisting of a sacrificial alcohol (e.g., isopropanol) and, if using a purified enzyme, a second dehydrogenase (e.g., glucose dehydrogenase and glucose).

-

Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7-8).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

-

Procedure:

-

In a buffered aqueous solution, combine the ADH (as a lyophilized powder, solution, or whole-cell suspension).

-

Add the cofactor (catalytic amount if a regeneration system is used) and the components of the cofactor regeneration system.

-

Add 2-pentanone to the desired concentration. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

-

Gently agitate the reaction mixture at a controlled temperature (e.g., 25-37 °C).

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent or by centrifugation to remove cells).

-

Extract the product into an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the product if necessary.

-

-

Expected Results:

-

Yield: High

-

Enantiomeric excess: >99%

-

Chiral Pool Synthesis

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials.[10][11][12] For the synthesis of this compound, a potential precursor from the chiral pool could be (S)-alanine. This would involve the conversion of the amino group to a hydroxyl group with retention of configuration (a multi-step process) and subsequent chain extension. However, this route is generally more complex and less direct than the asymmetric reduction or kinetic resolution methods for a small molecule like 2-pentanol. While conceptually feasible, detailed and optimized protocols for this specific transformation are not as prevalent in the literature as for the other methods described.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several robust methods. Enzymatic kinetic resolution using lipases such as Novozym 435 offers a straightforward route to very high enantiomeric purity, although the theoretical yield is limited to 50%. For higher yielding processes, the asymmetric reduction of 2-pentanone is the preferred strategy. Both the Corey-Bakshi-Shibata reduction and biocatalytic reduction with anti-Prelog selective alcohol dehydrogenases are capable of producing this compound in high yield and excellent enantiomeric excess. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, cost, and available expertise and equipment.

References

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Corey-Bakshi-Shibata (CBS) Reduction | Ambeed [ambeed.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. may.chem.uh.edu [may.chem.uh.edu]

- 12. baranlab.org [baranlab.org]

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-Pentanol

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Pentanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that the NMR spectra of enantiomers are identical in a non-chiral solvent; therefore, the data presented for 2-Pentanol is applicable to the (S)-(+) enantiomer.

Table 1: ¹H NMR Spectroscopic Data for 2-Pentanol

| Assignment | Chemical Shift (ppm) |

| A | 3.786 |

| B | 2.66 |

| C | 1.44 to 1.36 |

| D | 1.172 |

| E | 0.923 |

Solvent: CDCl₃, Frequency: 399.65 MHz. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Pentanol

The Human Metabolome Database provides an experimental ¹³C NMR spectrum for 2-Pentanol in CDCl₃ at a frequency of 25.16 MHz.[2]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 3500-3200 | O-H stretch (broad, strong)[3] |

| 2960-2850 | sp³ C-H stretch[4] |

| 1260-1050 | C-O stretch (strong)[3] |

Note: The NIST WebBook provides a gas-phase IR spectrum for this compound.[5] The values in the table are characteristic ranges for alcohols.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 88 | Molecular Ion (M⁺) |

| 73 | [M - CH₃]⁺ |

| 70 | [M - H₂O]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | Base Peak, [CH₃CHOH]⁺ |

Ionization Method: Electron Ionization. Data sourced from the NIST WebBook and interpreted based on typical alcohol fragmentation patterns.[6][7]

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure.

Caption: A diagram illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).[8]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a single 90° pulse.[8]

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat this compound liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the transmittance or absorbance spectrum.

-

Analyze the spectrum for characteristic absorption bands corresponding to functional groups. For alcohols, the key absorptions are the broad O-H stretch (around 3500-3200 cm⁻¹) and the C-O stretch (around 1260-1050 cm⁻¹).[3]

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[10]

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Inject a dilute solution of this compound into the GC, which vaporizes the sample.

-

The vaporized sample enters the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight. For alcohols, this peak may be weak or absent.[7]

-

Analyze the fragmentation pattern. Common fragmentations for alcohols include α-cleavage and dehydration (loss of water, M-18).[7] The base peak for 2-pentanol is often at m/z 45, resulting from α-cleavage.[7]

-

References

- 1. 2-Pentanol(6032-29-7) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. 2-Pentanol - Wikipedia [en.wikipedia.org]

(S)-(+)-2-Pentanol: A Chiral Synthon for Research and Development

CAS Number: 26184-62-3 Molecular Formula: C₅H₁₂O

This technical guide provides an in-depth overview of (S)-(+)-2-Pentanol, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its metabolic context.

Core Data Presentation

This compound is a secondary alcohol that plays a significant role as a chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] Its specific stereochemistry is crucial for the enantioselective synthesis of complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 26184-62-3 | [1][2] |

| Molecular Formula | C₅H₁₂O | [1][2] |

| Molecular Weight | 88.15 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.81 g/mL at 25 °C | [2][3] |

| Boiling Point | 118-119 °C | [2][3] |

| Melting Point | -50 °C | [3] |

| Refractive Index (n²⁰/D) | 1.406 | [2][3] |

| Optical Rotation ([α]²⁵/D) | +13° (neat) | [3] |

| Solubility in Water | 45 g/L | [4] |

| Flash Point | 93 °F | [3] |

Synthesis Parameters

The enantioselective synthesis of this compound is critical for its application as a chiral building block. Two primary methods are the biocatalytic reduction of 2-pentanone and the asymmetric hydrogenation of 2-pentanone. The following table summarizes typical reaction parameters for these methods.

| Parameter | Biocatalytic Reduction | Asymmetric Hydrogenation |

| Substrate | 2-Pentanone | 2-Pentanone |

| Catalyst/Biocatalyst | Whole cells (e.g., Candida boidinii) or isolated alcohol dehydrogenases | Chiral Ruthenium-BINAP complexes |

| Chiral Source | Enzyme stereospecificity | Chiral ligand (e.g., (S)-BINAP) |

| Typical Solvent | Aqueous buffer, often with a co-solvent | Methanol, Ethanol |

| Reaction Temperature | 25-37 °C | 25-100 °C |

| Pressure | Atmospheric | 4-100 atm H₂ |

| Typical Enantiomeric Excess (ee) | >95% | >95% |

| Key Advantages | Mild reaction conditions, high enantioselectivity, environmentally friendly | High turnover numbers, broad applicability |

Experimental Protocols

Biocatalytic Reduction of 2-Pentanone using Candida boidinii

This protocol describes the whole-cell biocatalytic reduction of 2-pentanone to this compound.

2.1.1. Materials and Equipment

-

Candida boidinii (e.g., ATCC 32195)

-

Yeast extract peptone dextrose (YPD) broth

-

2-Pentanone

-

Glucose (as co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Gas chromatograph with a chiral column (e.g., CYCLOSIL-B)

2.1.2. Procedure

-

Cultivation of Candida boidinii : Inoculate a sterile YPD broth with Candida boidinii. Incubate at 30 °C with shaking (e.g., 200 rpm) for 48-72 hours until a sufficient cell density is reached.

-

Cell Harvesting : Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

Bioreduction : In a reaction vessel, combine the cell suspension with glucose (e.g., 0.2 M). Add 2-pentanone to the desired substrate concentration (e.g., 10-50 mM).

-

Reaction : Incubate the reaction mixture at 30 °C with shaking. Monitor the progress of the reaction by periodically taking samples.

-

Extraction : Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analysis : Determine the enantiomeric excess of the resulting this compound using chiral gas chromatography.

Asymmetric Hydrogenation of 2-Pentanone

This protocol outlines the asymmetric hydrogenation of 2-pentanone using a Ru-(S)-BINAP catalyst.

2.2.1. Materials and Equipment

-

[RuCl₂(benzene)]₂

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

-

2-Pentanone

-

Anhydrous methanol

-

High-pressure autoclave with a magnetic stirrer

-

Hydrogen gas source

-

Schlenk line and inert gas (Argon or Nitrogen)

-

Gas chromatograph with a chiral column

2.2.2. Procedure

-

Catalyst Preparation (in situ) : In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ and (S)-BINAP to a Schlenk flask. Add anhydrous, degassed methanol and stir the mixture at room temperature for a specified time to form the active catalyst complex.

-

Reaction Setup : Transfer the catalyst solution to a high-pressure autoclave. Add a solution of 2-pentanone in anhydrous, degassed methanol.

-

Hydrogenation : Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 atm). Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir.

-

Reaction Monitoring : Monitor the reaction progress by taking samples at intervals and analyzing them by GC.

-

Work-up : After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

-

Analysis : Determine the enantiomeric excess of the this compound by chiral gas chromatography.

Chiral Gas Chromatography (GC) Analysis

This protocol is for the determination of the enantiomeric purity of 2-pentanol.

2.3.1. Materials and Equipment

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral capillary column (e.g., CYCLOSIL-B, 30 m x 0.25 mm x 0.25 µm)[5]

-

(R)-(-)-2-Pentanol and this compound standards

-

Helium or Hydrogen as carrier gas

2.3.2. GC Conditions

-

Injection Volume : 1 µL

-

Injector Temperature : 250 °C

-

Oven Program : Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, hold for 5 minutes.

-

Detector Temperature : 250 °C

-

Carrier Gas Flow : 1 mL/min

2.3.3. Procedure

-

Prepare a standard solution containing both (R)- and (S)-2-pentanol to determine their retention times.

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., ethyl acetate).

-

Inject the sample into the GC and record the chromatogram.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Signaling Pathways and Metabolism

Direct involvement of this compound in specific signaling pathways has not been extensively documented, as its primary role is that of a chiral synthon in organic synthesis. Its biological effects are typically manifested through the final, more complex molecules synthesized from it.

The metabolism of secondary alcohols like 2-pentanol generally proceeds through oxidation. This process is primarily carried out in the liver by enzymes such as alcohol dehydrogenase (ADH) and the cytochrome P450 system (CYP450). The initial oxidation product is the corresponding ketone, 2-pentanone. This ketone can then be further metabolized.

The following diagram illustrates a generalized metabolic pathway for secondary alcohols.

Logical Relationship Diagram: Enantioselective Synthesis Workflow

The following diagram illustrates the logical workflow for the enantioselective synthesis and analysis of this compound.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of (S)-(+)-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for (S)-(+)-2-Pentanol. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for laboratory and research professionals.

Chemical and Physical Properties

This compound, a chiral alcohol, is a colorless liquid utilized as a solvent and a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and flavoring agents.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H12O | [2][3][4] |

| Molecular Weight | 88.15 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 118-119 °C | [5][6] |

| Melting Point | -73 °C | [1] |

| Flash Point | 33 °C / 91.4 °F | [7] |

| Autoignition Temperature | 340 - 346 °C / 644 - 654.8 °F | [3][7] |

| Density | 0.81 - 0.812 g/mL at 20-25 °C | [2][5] |

| Solubility in Water | Soluble | [1][3] |

| Vapor Density | 3.0 (Air = 1.0) | [3] |

| Explosion Limits | Lower: 1.2% Upper: Not specified | [6] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if inhaled.[8][9][10] It may also cause respiratory irritation.[8][9][10] Repeated exposure can lead to skin dryness or cracking.[7][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Flammable liquids | 3 | H226: Flammable liquid and vapour | [8][9][10] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled | [8][9][10] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [8][9][10] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize the risks associated with this compound.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][11] Use explosion-proof electrical, ventilating, and lighting equipment.[3][7] Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this chemical.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[12][13] A lab coat or other protective clothing is necessary to prevent skin contact.[7][13]

-

Respiratory Protection: If working outside of a fume hood or in an area with poor ventilation where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][11][14]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

Storage and Incompatibility

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9] The storage area should be designated as a "flammables area" and be kept away from heat, sparks, open flames, and other ignition sources.[7][15][16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

Accidental Release Measures and Spill Management

In the event of a spill, follow these procedures:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[9][17]

-

Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[7][9][17] Use non-sparking tools and explosion-proof equipment.[7][11]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[7][17] Collect the absorbed material into a suitable, closed container for disposal.[7][17] Do not let the product enter drains.[7][17]

The following diagram outlines the general workflow for managing a chemical spill.

Firefighting Measures

This compound is a flammable liquid.[8][9][10]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[8][9] Water spray can be used to cool closed containers.[7][9]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, some acute toxicity data is available.

Table 3: Acute Toxicity Data for 2-Pentanol

| Route | Species | Value | Source(s) |

| Oral LD50 | Rabbit | 2,821 mg/kg | [10][17] |

| Oral LD50 | Rat | 1,470 mg/kg | [15] |

| Dermal LD50 | Rabbit | 5,250 mg/kg | [17] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of chemicals are extensive and standardized by organizations such as the OECD (Organisation for Economic Co-operation and Development). While the specific reports for this compound are not publicly available, the methodologies would follow these standard guidelines.

-

Flash Point Determination: Typically determined using methods like the Pensky-Martens Closed Cup Tester (ASTM D93) or Cleveland Open Cup method (ASTM D92).

-

Acute Oral Toxicity (LD50): Generally follows OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve administering the substance to animals (e.g., rats) and observing mortality over a set period.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Dispose of this compound and its container in accordance with local, regional, and national regulations.[7][8][9] Do not empty into drains.[7]

Conclusion

This compound is a valuable chemical intermediate with manageable hazards when handled with appropriate safety precautions. Adherence to the guidelines outlined in this document, including the consistent use of proper engineering controls and personal protective equipment, is essential for ensuring the safety of all personnel working with this compound. Always consult the most current Safety Data Sheet before use.

References

- 1. 2-Pentanol - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. (+)-2-Pentanol | C5H12O | CID 2724896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26184-62-3 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. synerzine.com [synerzine.com]

- 9. durhamtech.edu [durhamtech.edu]

- 10. agilent.com [agilent.com]

- 11. echemi.com [echemi.com]

- 12. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. home.miracosta.edu [home.miracosta.edu]

- 16. nextsds.com [nextsds.com]

- 17. chemicalbook.com [chemicalbook.com]

A Technical Guide to High-Purity (S)-(+)-2-Pentanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity (S)-(+)-2-Pentanol, a crucial chiral building block in the pharmaceutical and fine chemical industries.[1][2][3] This document outlines key specifications from various suppliers, details analytical methodologies for purity assessment, and presents a workflow for selecting the appropriate grade of this versatile chiral alcohol.

Introduction to this compound

This compound, a secondary chiral alcohol, is a valuable intermediate in the synthesis of enantiomerically pure compounds. Its specific stereochemistry is pivotal in the development of pharmaceuticals, agrochemicals, and fragrances, where the biological activity is often dependent on a single enantiomer.[1] The use of high-purity this compound is critical to ensure the stereochemical integrity of the final product, maximizing efficacy and minimizing potential off-target effects.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound. However, the available purity grades, particularly the enantiomeric excess (e.e.), can vary. Below is a comparative summary of offerings from several key suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm the purity and enantiomeric excess before purchase.

Table 1: Comparison of Commercial this compound Suppliers

| Supplier | Product Number (Example) | Stated Purity (GC) | Enantiomeric Excess (e.e.) | CAS Number | Additional Information |

| Sigma-Aldrich | 8.07501 | ≥98% | Not specified on website | 26184-62-3 | Part of their synthesis portfolio. |

| Chem-Impex | 01865 | ≥98% | Not specified on website | 26184-62-3 | Marketed as a chiral building block for pharmaceuticals and fragrances.[1] |

| Thermo Scientific | A14B-5 | ≥99% | Not specified on website | 26184-62-3 | Part of the Acros Organics brand. |

| TCI America | P0057 | >98.0% | Not specified on website | 26184-62-3 | - |

| Synthesis with Catalysts Pvt. Ltd. | - | 98% | 98% | 26184-62-3 | Explicitly states enantiomeric excess.[3] |

| Henan Aochuang Chemical Co.,Ltd. | - | 98% | Not specified on website | 26184-62-3 | -[4] |

Note: The information in this table is based on publicly available data and may be subject to change. It is essential to verify the specifications with the supplier directly.

Workflow for Supplier Selection

Choosing the right supplier for high-purity this compound is a critical step in any research or development project. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial supplier.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate determination of the enantiomeric excess of this compound is crucial for quality control. Chiral Gas Chromatography (GC) is a widely used and effective method for this purpose. The following is a representative protocol adapted from scientific literature.

Objective: To separate and quantify the enantiomers of 2-Pentanol to determine the enantiomeric excess of a sample.

Materials and Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

-

Chiral GC Column: A column with a chiral stationary phase is required. Common choices include cyclodextrin-based columns (e.g., β-cyclodextrin).

-

This compound sample: The sample to be analyzed.

-

(R)-(-)-2-Pentanol standard: For peak identification.

-

Racemic (±)-2-Pentanol: For method development and resolution validation.

-

Solvent: High-purity solvent compatible with GC analysis (e.g., dichloromethane or hexane).

-

Syringe: For sample injection.

Experimental Workflow:

Caption: Workflow for chiral GC-MS analysis.

Detailed GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Hold: 5 minutes at 150 °C

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-200

-

Procedure:

-

Standard and Sample Preparation: Prepare solutions of racemic 2-pentanol, this compound standard, (R)-(-)-2-Pentanol standard, and the sample to be analyzed in a suitable solvent at a concentration of approximately 1 mg/mL.

-

Method Optimization: Inject the racemic 2-pentanol solution to optimize the GC temperature program for baseline separation of the two enantiomers.

-

Peak Identification: Inject the individual (S)-(+)- and (R)-(-)-2-Pentanol standards to determine their respective retention times.

-

Sample Analysis: Inject the sample solution and record the chromatogram.

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram based on their retention times.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Signaling Pathways and Logical Relationships in Chiral Synthesis

The importance of high-purity this compound lies in its role as a chiral precursor in multi-step syntheses. The enantiomeric purity of the starting material directly impacts the stereochemical outcome of the final product.

Caption: Impact of starting material purity.

Conclusion

For researchers and professionals in drug development, the selection of high-purity this compound is a critical decision that influences the entire synthetic pathway and the quality of the final product. This guide has provided a framework for navigating the commercial supplier landscape, a practical protocol for verifying enantiomeric purity, and a conceptual understanding of the importance of chiral integrity in synthesis. By carefully considering the information presented, scientists can make informed decisions in sourcing this essential chiral building block for their research and development endeavors.

References

(S)-(+)-2-Pentanol structural formula and chirality

An In-depth Technical Guide to (S)-(+)-2-Pentanol: Structure, Chirality, and Applications

Abstract

This compound is a chiral alcohol of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its specific stereochemistry makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, which is a critical aspect in the creation of effective and safe pharmaceuticals.[1][3] This guide provides a comprehensive overview of the structural formula, chirality, and physicochemical properties of this compound. It further details experimental protocols for its characterization and discusses its role in modern drug development.

Structural Formula and Chirality

This compound, also known as (S)-pentan-2-ol, is a secondary alcohol with the chemical formula C5H12O.[4][5][6] The structure consists of a five-carbon pentyl chain with a hydroxyl (-OH) group located on the second carbon atom.

Caption: 2D Structural Formula of (S)-2-Pentanol.

The Chiral Center

The chirality of 2-pentanol arises from the second carbon atom (C2), which is a stereocenter. This carbon is bonded to four different substituent groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[7] This asymmetry means that 2-pentanol can exist as two non-superimposable mirror images, known as enantiomers: this compound and (R)-(-)-2-Pentanol.[6][8]

Cahn-Ingold-Prelog (CIP) Priority Rules

The 'S' designation in this compound refers to its absolute configuration, determined by the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] These rules assign priorities to the groups attached to the chiral center based on atomic number.[11]

-

Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).

-

Priority 2: The Carbon atom of the propyl group (-CH₂CH₂CH₃) is attached to two other carbons.

-

Priority 3: The Carbon atom of the methyl group (-CH₃) is attached to three hydrogens.

-

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (1).

When the molecule is oriented with the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, hence the 'S' (from the Latin sinister, meaning left) configuration.[10][11]

Caption: CIP priority assignment for (S)-2-Pentanol.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in chemical synthesis and for its proper handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O | [4][5] |

| Molecular Weight | 88.15 g/mol | [5] |

| CAS Number | 26184-62-3 | [5] |

| Appearance | Colorless liquid | [1][6] |

| Density | 0.81 g/mL at 25 °C | [4][12] |

| Boiling Point | 118-119 °C | [4][12] |

| Melting Point | -73 °C | [6] |

| Flash Point | 34 °C (93.2 °F) | |

| Refractive Index (n20/D) | 1.406 | [4][12] |

| Specific Optical Rotation | [α]25/D +13°, neat | |

| SMILES String | CCC--INVALID-LINK--O | [13] |

| InChI Key | JYVLIDXNZAXMDK-YFKPBYRVSA-N |

Role in Drug Development

Chirality is a fundamental consideration in pharmacology because enantiomers of a drug can have vastly different biological activities.[3] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[14] Consequently, the synthesis of single-enantiomer drugs is a primary goal in the pharmaceutical industry.[3]

Chiral alcohols, such as this compound, are crucial intermediates or "building blocks" in the asymmetric synthesis of these pharmaceuticals.[2][15] They provide a pre-defined stereocenter that can be incorporated into a more complex target molecule, ensuring the final product has the desired enantiomeric purity.

Caption: Use of a chiral building block in drug development.

Experimental Protocols

Determination of Specific Rotation by Polarimetry

This protocol describes the measurement of the optical activity of this compound, a key identifier of a chiral compound.[16][17] The specific rotation is a physical constant for a given enantiomer.[18]

Objective: To determine the specific rotation [α] of a neat sample of this compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter sample cell (1 dm path length)

-

Thermometer or temperature controller

Procedure:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to stabilize.[19]

-

Calibration (Zeroing): Fill the clean polarimeter cell with a blank solvent (if measuring a solution) or ensure it is clean and empty for a neat sample measurement. Place the cell in the polarimeter and take a zero reading. For a neat liquid, the "zero" is taken with an empty, clean cell.

-

Sample Preparation: Carefully fill the 1 dm polarimeter cell with the neat (undiluted) sample of this compound, ensuring no air bubbles are present in the light path.[19]

-

Measurement: Place the sample-filled cell into the polarimeter. Record the observed optical rotation (α) in degrees. Note the temperature (T) at which the measurement is taken (e.g., 25 °C).

-

Calculation of Specific Rotation: For a neat liquid, the specific rotation [α] is calculated using Biot's law:[16]

-

[α]ᵀλ = α / (l * d)

-

Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

d = density of the liquid in g/mL at temperature T

-

T = temperature in degrees Celsius

-

λ = wavelength of light (D-line)

-

-

Enantiomeric Purity Analysis by Chiral GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase to separate and quantify the enantiomers of 2-pentanol. This is critical for confirming the enantiomeric excess (e.e.) of the (S)-enantiomer.[7][20]

Objective: To determine the enantiomeric ratio and purity of a 2-pentanol sample.

Apparatus & Reagents:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Chiral capillary column (e.g., a β-cyclodextrin derivative stationary phase)[7][20]

-

High-purity helium (carrier gas)

-

Suitable solvent (e.g., dichloromethane)

-

This compound and (R)-(-)-2-Pentanol standards

Caption: Experimental workflow for Chiral GC-MS analysis.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2-pentanol sample in a suitable volatile solvent like dichloromethane. Prepare standard solutions of the pure (S) and (R) enantiomers for retention time comparison.

-

GC-MS System Setup:

-

Injector Temperature: Set to 230 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 3 °C/min.[7]

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 35 to 200.[7]

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The enantiomers will travel through the chiral column at different rates, resulting in their separation.

-

Data Acquisition: The separated compounds elute from the column at different retention times and enter the mass spectrometer, where they are ionized and detected.

-

Data Analysis:

-

The resulting chromatogram will display two distinct peaks if both enantiomers are present.

-

Identify the peaks corresponding to (S)-2-Pentanol and (R)-2-Pentanol by comparing their retention times to the standards.

-

The mass spectrum for each peak can be used to confirm the identity as 2-pentanol.

-

Calculate the enantiomeric excess (% e.e.) by integrating the area under each peak:

-

% e.e. = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100

-

-

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical developers. Its well-defined structure and chirality, combined with its utility as a synthetic building block, make it indispensable for the creation of enantiomerically pure active pharmaceutical ingredients. The analytical methods detailed herein, such as polarimetry and chiral chromatography, are essential for verifying its stereochemical integrity, ensuring the quality and efficacy of the final therapeutic products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. 2-Pentanol - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Pentanol [webbook.nist.gov]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. psiberg.com [psiberg.com]

- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 12. This compound | 26184-62-3 [chemicalbook.com]

- 13. This compound [stenutz.eu]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 17. Specific rotation - Wikipedia [en.wikipedia.org]

- 18. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 19. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 20. mdpi.com [mdpi.com]

Thermodynamic Properties of (S)-(+)-2-Pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of (S)-(+)-2-Pentanol. The information is compiled from critically evaluated data and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this chiral alcohol is utilized. This document summarizes key physical and thermodynamic data in structured tables, details the general experimental protocols for their determination, and provides visualizations of experimental workflows and thermodynamic relationships.

Physical and Chemical Properties

This compound is a chiral secondary alcohol with the chemical formula C₅H₁₂O. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O | [1] |

| Molecular Weight | 88.15 g/mol | [1] |

| CAS Number | 26184-62-3 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.81 g/mL at 25 °C | [2][3] |

| Boiling Point | 118-119 °C | [2][3] |

| Melting Point | -50 °C | [4][5] |

| Flash Point | 34 °C (93 °F) | [2] |

| Refractive Index (n20/D) | 1.406 | [2][3] |

| Optical Rotation ([α]25/D, neat) | +13° | [2] |

| Vapor Density (vs air) | 3 | [2] |

Thermodynamic Data

The thermodynamic properties of this compound and its racemate, 2-Pentanol, have been determined through various experimental techniques. The following tables summarize the key thermodynamic parameters. It is important to note that some of the data, particularly for enthalpy and entropy, have been reported for the racemic mixture of 2-pentanol.

Table 2: Thermodynamic Properties of 2-Pentanol

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (Liquid, ΔfH°liquid) | ||||

| -365.2 ± 1.1 | kJ/mol | Combustion Calorimetry (Ccb) | Sachek, Peshchenko, et al., 1974[6] | |

| -366.4 ± 1.7 | kJ/mol | Chemical Equilibrium (Eqk) | Connett, 1970[6] | |

| -367.1 ± 0.75 | kJ/mol | Combustion Calorimetry (Ccb) | Chao and Rossini, 1965[6] | |

| Enthalpy of Formation (Gas, ΔfH°gas) | ||||

| -312.7 | kJ/mol | Calculated | Sachek, Peshchenko, et al., 1974[6][7] | |

| -313.8 ± 1.1 | kJ/mol | Chemical Equilibrium (Eqk) | Connett, 1970[6][7] | |

| -314.6 ± 1.5 | kJ/mol | Combustion Calorimetry (Ccb) | Chao and Rossini, 1965[6][7] | |

| Standard Molar Entropy (Gas, S°gas) | 392.0 ± 0.9 | J/mol·K | Chemical Equilibrium | Connett, 1970[6][7] |

| Enthalpy of Combustion (Liquid, ΔcH°liquid) | -3315.4 ± 0.67 | kJ/mol | Combustion Calorimetry (Ccb) | Chao and Rossini, 1965[6] |

| Liquid Phase Heat Capacity (Cp,liquid) | 2.716 | J/g·K | Not specified | [8] |

| Enthalpy of Vaporization (ΔvapH) | 54.0 | kJ/mol at 313 K | Not specified | Wilhoit and Zwolinski, 1973[9] |

| Enthalpy of Fusion (ΔfusH) | 8.48 | kJ/mol at 200 K | Not specified | Lohmann, Joh, et al., 1997[9] |

Table 3: Vapor Pressure of 2-Pentanol (Antoine Equation)

The vapor pressure of 2-pentanol can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.[6][10]

| A | B | C | Temperature Range (K) | Reference |

| 4.42349 | 1291.212 | -100.017 | 298.12 - 383.34 | Butler, Ramchandani, et al., 1935[6][10] |

Experimental Protocols

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

General Protocol:

-

Sample Preparation: A precisely weighed sample of the liquid alcohol (e.g., 2-pentanol) is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final products are in their standard states.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is placed in a well-insulated water jacket of a known volume. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water is recorded before and after combustion. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion using Hess's law.

The enthalpy of combustion for 2-pentanol was determined using this method by Chao and Rossini (1965).[6]

Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential scanning calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

General Protocol:

-

Sample Preparation: A small, accurately weighed amount of the liquid sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity is determined from the difference in heat flow between the sample and the reference in a region with no thermal transitions.

-

Enthalpy of Fusion: For the determination of the enthalpy of fusion, the sample is first cooled to below its melting point to induce crystallization. The sample is then heated, and the endothermic peak corresponding to melting is integrated. The area of the peak is directly proportional to the enthalpy of fusion.

-

Ebulliometry for Vapor Pressure Measurement

Ebulliometry is a technique for the precise measurement of the boiling point of a liquid. By measuring the boiling point at different pressures, the vapor pressure curve can be determined.

General Protocol:

-

Apparatus: An ebulliometer consists of a boiling flask, a condenser to return the condensed vapor, and a system for precise temperature and pressure measurement.

-

Procedure: The liquid sample is placed in the boiling flask. The system is brought to a specific pressure, and the liquid is heated to its boiling point. The temperature at which the liquid and vapor are in equilibrium is recorded.

-

Data Collection: This process is repeated at various pressures to obtain a set of corresponding boiling temperatures.

-

Data Analysis: The vapor pressure data are often fitted to an empirical equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.

The Antoine equation parameters for 2-pentanol were reported by Butler, Ramchandani, et al. (1935).[6][10]

Caption: Workflow for Ebulliometry.

Chemical Equilibrium for Enthalpy and Entropy of Formation

Thermodynamic properties can also be determined by studying the equilibrium of a chemical reaction.

General Protocol:

-

Reaction System: A reversible reaction involving the compound of interest is chosen. For 2-pentanol, a dehydrogenation reaction to form a ketone and hydrogen gas is suitable.

-

Experimental Setup: The alcohol vapor is passed over a catalyst at a controlled temperature and pressure.

-

Equilibrium Measurement: The composition of the gas mixture at equilibrium is determined, typically using gas chromatography.

-

Calculation of Equilibrium Constant (K): The equilibrium constant is calculated from the partial pressures of the reactants and products.

-

Van't Hoff Equation: The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant. The van't Hoff equation (d(lnK)/dT = ΔH°/RT²) is then used to calculate the standard enthalpy change (ΔH°) for the reaction.

-

Gibbs Free Energy and Entropy: The standard Gibbs free energy change (ΔG°) is calculated from ΔG° = -RTlnK. The standard entropy change (ΔS°) is then determined from the relationship ΔG° = ΔH° - TΔS°. From these values for the reaction, the standard enthalpy and entropy of formation of the compound of interest can be calculated if the values for the other reactants and products are known.

The enthalpy and entropy of formation for 2-pentanol were determined using a chemical equilibrium method by Connett (1970).[6][7]

Interrelation of Thermodynamic Properties

The various thermodynamic properties are interconnected through fundamental thermodynamic equations. Understanding these relationships is crucial for applying the data in practical applications.

Caption: Thermodynamic Property Relationships.

This technical guide provides a centralized resource for the thermodynamic properties of this compound. The tabulated data, coupled with an understanding of the experimental methodologies, will be beneficial for scientists and researchers in their various applications of this important chiral molecule.

References

- 1. chemimpex.com [chemimpex.com]